2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate
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Overview
Description
2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-(Acetyloxy)-2-methylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobut-2-enoate: A similar compound with a methyl ester group instead of the 2-(Acetyloxy)-2-methylpropyl group.
Ethyl 3-aminobut-2-enoate: Another analog with an ethyl ester group.
Isopropyl 3-aminobut-2-enoate: Contains an isopropyl ester group.
Uniqueness
2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 3-aminobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5H,6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBSLIMKDAABSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC(C)(C)OC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30762523 |
Source
|
Record name | 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30762523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-65-8 |
Source
|
Record name | 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30762523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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